7-Nitroindole-3-carboxyaldehyde

Catalog No.
S716416
CAS No.
10553-14-7
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitroindole-3-carboxyaldehyde

CAS Number

10553-14-7

Product Name

7-Nitroindole-3-carboxyaldehyde

IUPAC Name

7-nitro-1H-indole-3-carbaldehyde

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-5,10H

InChI Key

ADGKBVRTGVODMM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C=O

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C=O

Organic Synthesis:

-Nitroindole-3-carboxaldehyde (7-NICA) is a valuable intermediate in organic synthesis due to its unique functional group combination. The nitro group (-NO₂) acts as an electron-withdrawing group, while the aldehyde group (-CHO) serves as a reactive electrophile. This combination allows for diverse chemical transformations, making 7-NICA a versatile building block for the synthesis of various complex molecules.

Several research studies have explored the utility of 7-NICA in synthesizing biologically active compounds, including heterocyclic scaffolds, pharmaceuticals, and natural products. For instance, a study published in the Journal of the American Chemical Society demonstrates the use of 7-NICA in the synthesis of spirocyclic indoles, a class of compounds with promising antitumor activity [].

Medicinal Chemistry:

The presence of the nitro group also grants 7-NICA potential for medicinal chemistry applications. Nitro groups can modulate the biological properties of molecules, influencing factors like absorption, metabolism, and activity. Research efforts are underway to investigate the potential of 7-NICA derivatives as therapeutic agents.

A study published in European Journal of Medicinal Chemistry explored the synthesis and antiproliferative activity of 7-NICA derivatives against various cancer cell lines []. The results showed promising antitumor activity, suggesting further exploration of 7-NICA derivatives as potential anticancer agents.

7-Nitroindole-3-carboxaldehyde is a chemical compound characterized by the presence of both nitro and aldehyde functional groups. It is derived from the indole family, specifically featuring a nitro group at the 7-position and an aldehyde at the 3-position of the indole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Currently, there's no documented research on the specific mechanism of action of 7-NICA in biological systems.

As with most nitroaromatic compounds, 7-NICA might pose certain safety hazards:

  • Toxicity: Limited data available, but nitroaromatic compounds can be toxic if ingested or inhaled.
  • Flammability: May be flammable due to the presence of the nitro group.
  • Reactivity: The nitro group can be a reactive functional group, potentially leading to explosive decomposition under specific conditions.

The reactivity of 7-Nitroindole-3-carboxaldehyde is primarily influenced by its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to the ortho and para positions of the indole ring, facilitating further derivatization.
  • Condensation Reactions: The aldehyde functionality allows for condensation with amines or other nucleophiles, forming imines or other derivatives.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol, which may alter the compound's reactivity and biological properties.

7-Nitroindole-3-carboxaldehyde has been studied for its biological activities, particularly as a potential pharmacological agent. Research indicates that derivatives of indole compounds often exhibit:

  • Antimicrobial Properties: Some studies suggest that this compound and its derivatives can inhibit bacterial growth.
  • Anticancer Activity: Certain analogs have shown promise in cancer cell line studies, indicating potential as anticancer agents.
  • Kinase Inhibition: As part of the indazole family, it may act as a kinase inhibitor, which is significant in cancer research .

The synthesis of 7-Nitroindole-3-carboxaldehyde typically involves several steps:

  • Nitrosation of Indole: Indoles can be converted to their nitro derivatives through nitrosation reactions using sodium nitrite in acidic conditions.
  • Formylation Reaction: The introduction of the aldehyde group can be achieved through formylation methods such as the Vilsmeier-Haack reaction or by using formic acid under specific conditions.
  • Isolation and Purification: The product is usually purified through crystallization or chromatography to obtain a high-purity compound .

7-Nitroindole-3-carboxaldehyde has several notable applications:

  • Pharmaceutical Development: Its derivatives are explored for use in drug development due to their biological activities.
  • Chemical Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in creating complex molecules through multicomponent reactions.
  • Research Tool: Used in biochemical studies to investigate enzyme inhibition and other biological mechanisms .

Interaction studies involving 7-Nitroindole-3-carboxaldehyde often focus on its binding affinity with various biological targets:

  • Protein Kinases: Investigations into how this compound interacts with specific kinases can reveal its potential as an inhibitor.
  • Receptor Binding: Studies may explore how it binds to certain receptors, influencing cellular signaling pathways.

These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 7-Nitroindole-3-carboxaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Indole-3-carbaldehydeIndole ring with an aldehyde groupPrecursor for various biologically active compounds .
5-NitroindoleNitro group at position 5Exhibits different biological activities compared to 7-nitro derivative .
Indazole-3-carboxaldehydeIndazole ring with an aldehydePotentially more potent kinase inhibitors .
7-AminoindoleAmino group at position 7Different reactivity profile due to amino substitution .

Uniqueness of 7-Nitroindole-3-carboxaldehyde

The unique combination of a nitro group at position 7 and an aldehyde at position 3 distinguishes 7-Nitroindole-3-carboxaldehyde from other indole derivatives. This specific arrangement influences its reactivity and biological properties, making it a valuable compound in medicinal chemistry. Its potential applications in drug development and synthesis highlight its significance within the indole family.

XLogP3

1.3

Wikipedia

7-Nitroindole-3-carboxyaldehyde

Dates

Modify: 2023-08-15

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